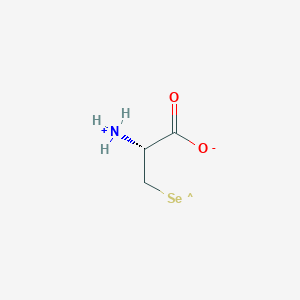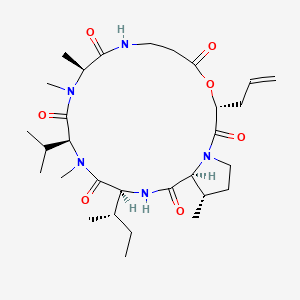
Roseotoxin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roseotoxin B is a natural product found in Trichothecium roseum with data available.
Scientific Research Applications
1. Treatment of Liver Fibrosis
Roseotoxin B has demonstrated potential in treating liver fibrosis. In a study by Wang et al. (2020), it was found to alleviate cholestatic liver fibrosis in mice. It inhibited the PDGF-B/PDGFR-β pathway in hepatic stellate cells, a key driver for liver fibrosis, by targeting the D2 domain of PDGFR-β. This finding suggests Roseotoxin B as a promising agent for liver fibrosis treatment (Wang et al., 2020).
2. Allergic Contact Dermatitis Treatment
Another application of Roseotoxin B is in the treatment of allergic contact dermatitis. Wang et al. (2016) identified that Roseotoxin B can suppress cell proliferation and proinflammatory cytokines in activated T cells, crucial in treating allergic contact dermatitis. It acts through an autophagy-dependent mechanism in T-cell-mediated skin diseases, providing a unique perspective for treatment strategies (Wang et al., 2016).
3. Plant Pathogenic Activity
Roseotoxin B also exhibits plant-pathogenic activity. A study by Žabka et al. (2006) demonstrated that Roseotoxin B could penetrate apple peel and produce chlorotic lesions, indicating its potential use in plant pathology research (Žabka et al., 2006).
4. Analytical Profiling in Research
In analytical chemistry, Roseotoxin B has been profiled using high-performance liquid chromatography and tandem mass spectrometry (HPLC/MS/MS). Jegorov et al. (2003) used these techniques for identifying and characterizing cyclic hexadepsipeptides produced by Trichothecium roseum, providing valuable information for chemical and biological research (Jegorov et al., 2003).
properties
Product Name |
Roseotoxin B |
|---|---|
Molecular Formula |
C30H49N5O7 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S,20S)-16-[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C30H49N5O7/c1-10-12-21-28(39)35-16-14-19(6)25(35)27(38)32-23(18(5)11-2)29(40)34(9)24(17(3)4)30(41)33(8)20(7)26(37)31-15-13-22(36)42-21/h10,17-21,23-25H,1,11-16H2,2-9H3,(H,31,37)(H,32,38)/t18-,19-,20-,21+,23-,24-,25-/m0/s1 |
InChI Key |
GZRXQMYGOOOMFR-KYUXFNSZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC=C)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC=C)C)C)C(C)C)C |
synonyms |
roseotoxin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1261714.png)
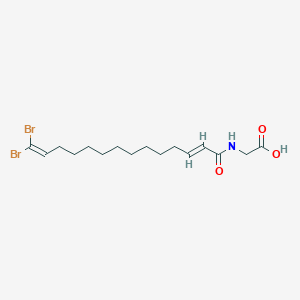
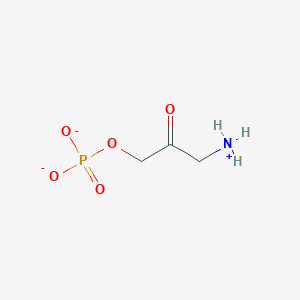
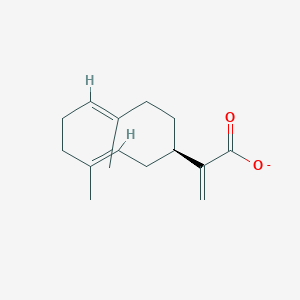
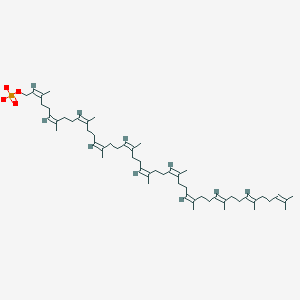

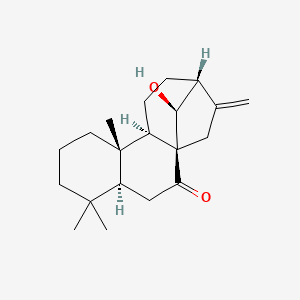
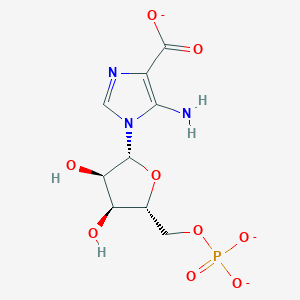
![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)
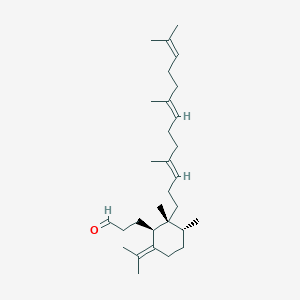
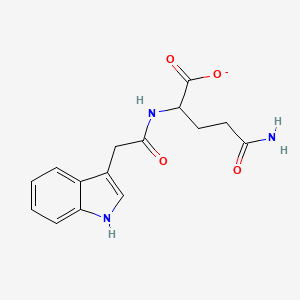
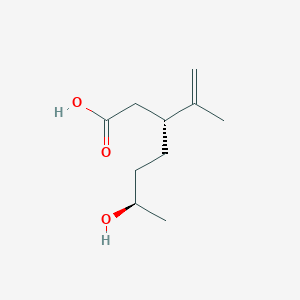
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)
